3-(5-Formyl-3-thienyl)benzonitrile
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Overview
Description
3-(5-Formyl-3-thienyl)benzonitrile is an organic compound with the molecular formula C12H7NOS. It is a derivative of benzonitrile, featuring a thienyl group substituted at the 3-position with a formyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formyl-3-thienyl)benzonitrile typically involves the reaction of 3-thiophenecarboxaldehyde with benzonitrile under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This would include the use of efficient catalysts, controlled reaction environments, and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Formyl-3-thienyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thienyl and benzonitrile groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: 3-(5-Carboxy-3-thienyl)benzonitrile.
Reduction: 3-(5-Hydroxymethyl-3-thienyl)benzonitrile.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(5-Formyl-3-thienyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and chemical products
Mechanism of Action
The mechanism of action of 3-(5-Formyl-3-thienyl)benzonitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the thienyl and benzonitrile groups can engage in π-π interactions and hydrogen bonding. These interactions can influence biological pathways and molecular processes, making the compound valuable for research in medicinal chemistry and biochemistry .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler aromatic nitrile with similar chemical properties.
3-Formylbenzonitrile: Lacks the thienyl group but shares the formyl and nitrile functionalities.
Thiophene derivatives: Compounds with similar thienyl groups but different substituents.
Uniqueness
3-(5-Formyl-3-thienyl)benzonitrile is unique due to the combination of its formyl, thienyl, and benzonitrile groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H7NOS |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
3-(5-formylthiophen-3-yl)benzonitrile |
InChI |
InChI=1S/C12H7NOS/c13-6-9-2-1-3-10(4-9)11-5-12(7-14)15-8-11/h1-5,7-8H |
InChI Key |
RYONQMUCXMXKAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC(=C2)C=O)C#N |
Origin of Product |
United States |
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